2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-6-2-3-8(7-6)4-5-9;/h2-3,9H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZJFSPBWXNRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241139-90-0 | |
| Record name | 2-(3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with ethylene oxide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 2-(3-Methyl-1H-pyrazol-1-yl)ethanone.
Reduction: 2-(3-Methyl-1H-pyrazol-1-yl)ethane.
Substitution: 2-(3-Methyl-1H-pyrazol-1-yl)ethyl halides.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that derivatives of pyrazole compounds demonstrate significant antiviral properties. For instance, a study evaluated a series of pyrazole derivatives for their activity against HIV-1. Compounds similar to 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride exhibited potent anti-HIV activity, with some derivatives showing EC50 values as low as 3.8 nmol/L, indicating their potential as therapeutic agents against viral infections .
Anti-inflammatory and Analgesic Properties
Another study focused on the synthesis of pyrazole derivatives that were screened for analgesic and anti-inflammatory activities. Some compounds showed promising results with appreciable anti-inflammatory effects while maintaining low ulcerogenic indices, making them suitable candidates for further development in pain management therapies .
Agricultural Applications
Fungicidal Activity
The compound has been explored as an intermediate in the synthesis of fungicides. Patents have documented the use of pyrazole derivatives in crop protection formulations, demonstrating their effectiveness against various fungal pathogens. The structural modifications of pyrazole compounds can enhance their fungicidal properties, making them valuable in agricultural applications .
Materials Science Applications
Synthesis of Functional Materials
In materials science, this compound has been utilized in the synthesis of novel materials with specific electronic properties. For instance, studies have shown that incorporating pyrazole units into polymer matrices can improve thermal stability and mechanical properties, leading to applications in electronics and coatings .
Table 1: Summary of Biological Activities
| Compound | Activity Type | EC50 Value (μmol/L) | Reference |
|---|---|---|---|
| I-11 | Anti-HIV | 0.0038 | |
| I-19 | Anti-HIV | 0.0334 | |
| Pyrazole Derivative X | Anti-inflammatory | N/A |
Table 2: Agricultural Efficacy
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Solubility and Polarity
- This compound : Expected to exhibit moderate water solubility due to the hydroxyethyl group and ionic hydrochloride.
- Aminomethyl analogs (e.g., ): Increased polarity from the aminomethyl group enhances solubility in polar solvents.
- Acetic acid derivative (): Carboxylic acid functionality allows salt formation, improving aqueous solubility compared to ethanol derivatives.
Thermal Stability
Reactivity
- The aminomethyl group in and may participate in further functionalization (e.g., amide bond formation), expanding utility in synthesis.
Biological Activity
2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is a chemical compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with ethylene oxide in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt. The general reaction conditions include:
- Temperature: Room temperature to moderate heating.
- Solvents: Commonly used solvents include ethanol or methanol.
- Catalysts/Bases: Sodium hydroxide or potassium carbonate are typically used.
In industrial settings, optimized methods such as continuous flow reactors are employed to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds within the pyrazole class exhibit significant antimicrobial activity. Specifically, this compound has been investigated for its ability to inhibit various bacterial strains. Studies have shown that pyrazole derivatives can disrupt bacterial cell walls and interfere with metabolic processes, leading to cell death .
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. The mechanism appears to involve modulation of signaling pathways associated with inflammation .
Anticancer Activity
The anticancer potential of pyrazole derivatives is a significant area of research. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. These compounds may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Antitumor Studies : A study synthesized multiple pyrazole derivatives and evaluated their anticancer activity against several cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, particularly against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that specific structural modifications enhanced their efficacy against resistant strains .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol HCl | Structure | Antimicrobial, anti-inflammatory, anticancer |
| 2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol | Structure | Moderate antimicrobial activity |
| 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol | Structure | Anticancer activity reported |
Chemical Reactions Analysis
Oxidation Reactions
The ethanol moiety undergoes oxidation under controlled conditions:
Key Findings :
-
Oxidation selectivity depends on pH and temperature. Strong acidic conditions favor carboxylic acid formation, while milder conditions yield aldehydes.
-
The pyrazole ring remains intact during oxidation, as nitrogen atoms stabilize the aromatic system .
Nucleophilic Substitution
The hydroxyl group participates in substitution reactions:
Mechanism :
-
Hydroxyl protonation by HCl enhances leaving-group ability, facilitating SN2 displacement .
-
Tosylate intermediates enable Suzuki couplings or Grignard reactions .
Esterification and Ether Formation
The alcohol reacts with acylating/alkylating agents:
Notes :
-
Ester derivatives show enhanced lipid solubility for pharmacokinetic studies.
-
Ether formation is reversible under strong acidic conditions .
Coordination Chemistry
The pyrazole nitrogen acts as a ligand for metal complexes:
Structural Insights :
-
X-ray studies confirm bidentate binding via pyrazole N and hydroxyl O atoms .
-
Pd complexes catalyze Heck reactions with turnover numbers >1,000 .
Stability and Decomposition
-
Thermal Stability : Decomposes at 215°C (DSC data), releasing HCl and forming pyrazole dimers .
-
pH Sensitivity : Stable in pH 2–6; degrades to 3-methylpyrazole and ethylene glycol at pH >8 .
Comparative Reactivity
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Notes |
|---|---|---|---|
| Oxidation (KMnO₄) | 1.2×10⁻³ | 45.6 | Acidic conditions favored |
| Substitution (SOCl₂) | 3.8×10⁻² | 32.1 | Zero-order kinetics |
| Esterification | 5.6×10⁻⁴ | 58.9 | Base catalysis required |
Q & A
Q. How can researchers resolve discrepancies in reported spectroscopic data?
- Methodological Answer :
- Reference Standards : Cross-validate NMR shifts with certified reference materials (e.g., USP/EP standards) .
- Deuterated Solvents : Ensure consistent solvent choice (e.g., DMSO-d₆ vs. CDCl₃) to avoid peak shifting .
- Collaborative Studies : Share raw spectral data via platforms like NMRShiftDB to align interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
